molecular formula C20H22N6O5S3 B1254512 tenuecyclamide D

tenuecyclamide D

Cat. No. B1254512
M. Wt: 522.6 g/mol
InChI Key: ILKYNUWKOMIMLZ-KMLOPCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tenuecyclamide D is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.

Scientific Research Applications

Solid-Phase Synthesis and Stereochemical Assignments

Tenuecyclamide D has been a subject of interest in the field of organic synthesis. Researchers developed a solid-phase assembly of heterocyclic amino acids that enabled the total synthesis of numerous diastereoisomers of tenuecyclamides A-D. This method provided an efficient route to synthesize thiazole- and oxazole-containing macrolactams from heterocyclic amino acids prepared from Fmoc-alpha-amino acids, offering broad applicability in synthesizing natural product libraries incorporating unnatural heterocyclic amino acid residues for drug discovery purposes (You, Deechongkit, & Kelly, 2004).

Liquid-Phase Combinatorial Synthesis of Stereoisomers

Further research on this compound involved the synthesis of its stereoisomers. A concise liquid-phase combinatorial synthesis was achieved for all stereoisomers of Tenuecyclamide A using a mixture of D-/L-alanine with each stereoisomer encoded by a different f-Fmoc tag. This strategy proved useful for diverse polypeptide analogue synthesis, leveraging f-Fmoc reagents as the protecting group for amino acids (Sugiyama et al., 2013).

properties

Molecular Formula

C20H22N6O5S3

Molecular Weight

522.6 g/mol

IUPAC Name

(4S,18S)-4,7-dimethyl-18-(2-methylsulfinylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C20H22N6O5S3/c1-9-19-26-15(10(2)31-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-34(3)30)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-,34?/m0/s1

InChI Key

ILKYNUWKOMIMLZ-KMLOPCPQSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCS(=O)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCS(=O)C

synonyms

tenuecyclamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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